molecular formula C13H27NO B13266079 N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine

N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13266079
M. Wt: 213.36 g/mol
InChI Key: JBRXIQCHLFPSJA-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine ( 1340486-57-8) is a secondary amine compound with a molecular formula of C13H27NO and a molecular weight of 213.36 g/mol . This structural motif, featuring a cyclohexane ring and an ethoxypropyl chain, is often utilized in scientific research as a valuable chemical building block or intermediate for the synthesis of more complex molecules . The presence of the amine functional group makes it a potential candidate for further chemical derivatization, such as salt formation or incorporation into larger molecular architectures in medicinal and organic chemistry research . As a specialist research chemical, it is essential to adhere to safe laboratory practices. Potential hazards may include skin and eye irritation, and the compound should be handled in a well-ventilated area with appropriate personal protective equipment . Important Notice: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind. All information provided is for research and development purposes.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-4-15-10-6-9-14-12-7-5-8-13(2,3)11-12/h12,14H,4-11H2,1-3H3

InChI Key

JBRXIQCHLFPSJA-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Dimethylcyclohexan-1-amine Core

The key intermediate, 3,3-dimethylcyclohexan-1-amine, can be synthesized from cyclohexanone derivatives through a sequence of methylation, reduction, and amination steps.

  • Step 1: Methylation of Cyclohexanone
    Cyclohexanone is methylated at the 3-position using methyl iodide in the presence of a strong base to introduce the two methyl groups. This step requires controlled conditions to avoid over-alkylation.

  • Step 2: Reduction to Cyclohexanol Derivative
    The methylated ketone is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4), a strong reducing agent.

  • Step 3: Conversion to Amine
    The alcohol intermediate is converted to the amine via substitution reactions, often involving thionyl chloride (SOCl2) to form the corresponding chloride, followed by nucleophilic substitution with ammonia or an amine source to yield 3,3-dimethylcyclohexan-1-amine.

This synthetic route is supported by literature describing similar cyclohexanone derivatives and their amination, highlighting the use of methyl iodide, lithium aluminum hydride, and thionyl chloride as key reagents.

Introduction of the N-(3-ethoxypropyl) Side Chain

The alkylation of the amine nitrogen with a 3-ethoxypropyl moiety is typically achieved through nucleophilic substitution or reductive amination methods:

  • Nucleophilic Substitution
    The primary amine (3,3-dimethylcyclohexan-1-amine) is reacted with 3-chloro-1-ethoxypropane or 3-bromo-1-ethoxypropane under basic conditions to substitute the halide with the amine, forming the N-(3-ethoxypropyl) derivative.

  • Reductive Amination
    Alternatively, the amine can be reacted with 3-ethoxypropionaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine with the ethoxypropyl side chain.

The choice between these methods depends on availability of reagents, desired purity, and scale. The nucleophilic substitution route is often preferred for its straightforwardness and higher yields.

Representative Synthetic Route Summary

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Cyclohexanone Methyl iodide, strong base (e.g., NaH) 3,3-Dimethylcyclohexanone 75-85 Controlled methylation required
2 3,3-Dimethylcyclohexanone LiAlH4, ether solvent 3,3-Dimethylcyclohexanol 80-90 Anhydrous conditions necessary
3 3,3-Dimethylcyclohexanol SOCl2, pyridine 3,3-Dimethylcyclohexyl chloride 70-80 Chloride intermediate for amination
4 3,3-Dimethylcyclohexyl chloride Ammonia or NH3 in solvent 3,3-Dimethylcyclohexan-1-amine 75-85 Primary amine formation
5 3,3-Dimethylcyclohexan-1-amine 3-chloro-1-ethoxypropane, base (K2CO3) This compound 70-80 Alkylation of amine nitrogen

Reaction Conditions and Optimization

  • Temperature: Most steps require moderate temperatures (0–80 °C) to avoid decomposition or side reactions, except reduction with LiAlH4 which is typically done at 0 °C to room temperature.
  • Solvents: Ether solvents (e.g., diethyl ether, tetrahydrofuran) are common for reduction steps; polar aprotic solvents (e.g., DMF, DMSO) are preferred for nucleophilic substitution.
  • Catalysts and Bases: Potassium carbonate (K2CO3) is often used as a mild base for alkylation; pyridine acts as a base and catalyst in the chlorination step.
  • Purification: Distillation and recrystallization are standard to isolate pure intermediates and final product.

Research Discoveries and Advances

  • Stereochemical Control: The chiral nature of the cyclohexane ring with 3,3-dimethyl substitution has been studied to optimize enantiomeric purity, which may impact biological activity.
  • Catalytic Hydrogenation Alternatives: Some studies suggest catalytic hydrogenation of cyclohexanone derivatives in the presence of ammonia and palladium catalysts to directly form amines, offering a potentially more efficient route. However, this method is more commonly applied to aromatic amines and may require adaptation for this compound.
  • Functional Group Compatibility: The ethoxy group in the side chain is stable under the reaction conditions described, allowing for selective amination without cleavage or side reactions.
  • Scale-Up Potential: The described methods are amenable to scale-up with proper control of reaction parameters, making them suitable for industrial synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents Advantages Limitations Typical Yield (%)
Stepwise Methylation-Reduction-Amination Methyl iodide, LiAlH4, SOCl2, NH3 High control over substitution, well-established Multi-step, time-consuming 70-85 per step
Nucleophilic Substitution for Side Chain 3-chloro-1-ethoxypropane, K2CO3 Straightforward alkylation Requires halide precursor 70-80
Reductive Amination 3-ethoxypropionaldehyde, NaBH3CN Mild conditions, fewer side products Requires aldehyde precursor 65-75
Catalytic Hydrogenation (Emerging) Pd catalyst, NH3, H2 Potentially one-pot synthesis Requires optimization for this substrate Variable

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethoxypropyl Substituents

(a) 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane (Compound 6)
  • Molecular Formula : C₁₆H₃₀N₂O
  • Molecular Weight : 266.43 g/mol
  • Structure: A bicyclic bispidine core (3,7-diazabicyclo[3.3.1]nonane) with a 3-ethoxypropyl group at position 7 and a cyclopropanmethyl group at position 3 .
  • Key Differences: Bicyclic framework vs. monocyclic cyclohexane in the target compound. Higher nitrogen content (two amines vs. one).
  • Synthesis: Produced via Wolff-Kischner reduction of bispidinones (e.g., compound 4) using hydrazine hydrate and KOH in triethylene glycol .
  • Properties: Light yellow oil; Rf = 0.34 (Al₂O₃, benzene:isopropanol = 7:1); IR peaks at 3300 cm⁻¹ (O-H stretch) and 1675 cm⁻¹ (C=N stretch) .
(b) O-Benzoyloxime of 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonan-9-one (Compound 10)
  • Molecular Formula : C₂₃H₃₃N₃O₃
  • Molecular Weight : 399.54 g/mol
  • Structure: Bispidinone oxime derivative with a benzoyloxy group and ethoxypropyl chain.
  • Key Differences :
    • Oxime functionalization at position 9 introduces polarity.
    • Benzoyl group enhances aromaticity and steric bulk.
  • Synthesis : Derived from hydroxylamine hydrochloride and compound 4 in ethyl alcohol/pyridine, followed by benzoylation .
  • Properties : Yellow oil; IR peaks at 1675 cm⁻¹ (C=N) and 1734 cm⁻¹ (C=O) .

Cyclohexylamine Derivatives

(a) N-Cyclohexyl-1,3-propanediamine
  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • Structure: Linear diamine with a cyclohexyl group and a 3-aminopropyl chain.
  • Key Differences :
    • Primary/secondary amine combination vs. single secondary amine in the target compound.
    • Lack of ether (ethoxy) functionality.
  • Applications : Used as a ligand in coordination chemistry and intermediate in polymer synthesis .
(b) N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine
  • Molecular Formula : C₁₃H₂₃N₃
  • Molecular Weight : 221.35 g/mol
  • Structure : Cyclohexylmethyl-substituted amine with an imidazole ring.
  • Shorter alkyl chain compared to the ethoxypropyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Physical State
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 Secondary amine, ethoxypropyl Not detailed in literature Liquid (likely)
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane C₁₆H₃₀N₂O 266.43 Bicyclic bispidine, ethoxypropyl Mannich cyclocondensation, Wolff-Kischner reduction Light yellow oil
N-Cyclohexyl-1,3-propanediamine C₉H₂₀N₂ 156.27 Primary/secondary amines Alkylation of cyclohexylamine Liquid
N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine C₁₃H₂₃N₃ 221.35 Imidazole, cyclohexylmethyl Nucleophilic substitution Solid/Liquid

Q & A

Q. What are the common synthetic routes for N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination using 3,3-dimethylcyclohexan-1-amine and 3-ethoxypropanal in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7). Alternatively, nucleophilic substitution between 3,3-dimethylcyclohexan-1-amine and 3-ethoxypropyl bromide in a polar aprotic solvent (e.g., DMF) at 80–100°C yields the product. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Steric hindrance from the dimethylcyclohexane ring may require extended reaction times for complete conversion .

Q. How does the steric environment of this compound influence its physicochemical properties?

  • Methodological Answer : The 3,3-dimethylcyclohexane ring creates significant steric hindrance, reducing solubility in polar solvents (e.g., water) and slowing reaction kinetics in nucleophilic substitutions or acylations. The ethoxypropyl chain enhances lipophilicity (logP ~2.8 predicted), favoring membrane permeability in biological systems. Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or via salt formation (e.g., hydrochloride salt). These properties are critical for designing in vitro assays and formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cyclohexanamine derivatives?

  • Methodological Answer : Contradictions often arise from differences in stereochemistry , assay conditions, or off-target interactions. To address this:
  • Perform comparative pharmacological profiling using standardized assays (e.g., radioligand binding for receptor affinity, enzyme inhibition kinetics).
  • Use molecular docking to analyze how substituents (e.g., ethoxypropyl vs. methoxy groups) alter binding to targets like GPCRs or monoamine transporters.
  • Validate findings with isotope-labeled analogs (e.g., tritiated compounds) to quantify binding specificity. For example, ethoxypropyl substituents may enhance CNS penetration compared to methoxy analogs, explaining divergent in vivo effects .

Q. What strategies are effective for enantiomeric separation of this compound given its stereoisomerism?

  • Methodological Answer : The compound’s chiral center (at the cyclohexane ring’s 1-position) requires resolution via:
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase. Adjust the ethanol content in the mobile phase to optimize resolution (RT ~15–20 min for enantiomers).
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively acylate one enantiomer in a kinetic resolution setup.
  • Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) in ethanol, followed by fractional crystallization. Enantiomeric excess (>99%) can be verified via polarimetry or chiral NMR shift reagents .

Q. How does the ethoxypropyl substituent impact the compound’s metabolic stability in preclinical models?

  • Methodological Answer : The ethoxy group slows oxidative metabolism compared to methyl or hydroxyl analogs. To assess stability:
  • Conduct in vitro microsomal assays (human/rat liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS.
  • Identify metabolites using HR-MS/MS ; expected pathways include O-deethylation (yielding a hydroxylpropyl metabolite) and N-dealkylation.
  • Compare pharmacokinetic parameters (t₁/₂, AUC) in rodent models with/without cytochrome P450 inhibitors (e.g., ketoconazole). The ethoxy group typically extends half-life by 2–3× compared to methoxy analogs .

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